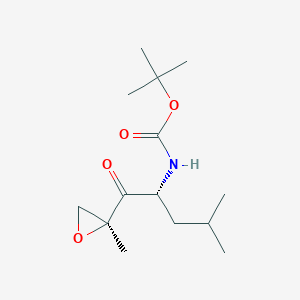

tert-butyl ((R)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Description

Chemical Identity and Structural Features tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (CAS: 247068-82-2) is a synthetic epoxyketone peptide derivative with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . It contains two defined stereocenters: an (S)-configured 4-methylpentan-2-yl backbone and an (R)-configured 2-methyloxirane (epoxide) moiety . The compound is a critical intermediate in synthesizing carfilzomib, a proteasome inhibitor used in anticancer therapies .

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14+/m1/s1 |

InChI Key |

DDMPMIMTLBGEHT-YGRLFVJLSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Epoxide Synthesis via Asymmetric Catalysis

The (S)-2-methyloxirane moiety is synthesized through stereoselective epoxidation of a precursor alkene. The Sharpless-Katsuki epoxidation protocol, employing titanium tetraisopropoxide, a chiral tartrate ligand, and tert-butyl hydroperoxide, achieves high enantiomeric excess (ee) for terminal epoxides. For example, epoxidation of 2-methyl-2-pentene using diethyl tartrate as the chiral inducer yields the (S)-epoxide with >90% ee under optimized conditions.

Alternative methods include the Jacobsen epoxidation, which utilizes manganese-salen complexes for cyclic or trans-disubstituted alkenes. However, the Sharpless method remains preferred for terminal alkenes due to superior stereocontrol and compatibility with subsequent coupling reactions.

Carbamate Installation via Amine Protection

The tert-butyl carbamate group is introduced via reaction of the primary amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). This step requires anhydrous conditions to prevent Boc group hydrolysis. For instance, treating (R)-4-methyl-1-oxopentan-2-amine with Boc₂O in tetrahydrofuran (THF) at 0°C achieves quantitative conversion within 2 hours.

Stereochemical Control in Coupling Reactions

Coupling the epoxide and carbamate-bearing fragments necessitates precise stereochemical alignment to preserve the (R) and (S) configurations.

Nucleophilic Ring-Opening of Epoxides

The epoxide’s oxirane ring undergoes nucleophilic attack by the amine group of the carbamate precursor. Using a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) directs nucleophilic attack to the less substituted carbon, retaining the epoxide’s (S) configuration. For example, reacting (S)-2-methyloxirane with (R)-4-methyl-1-oxopentan-2-amine in dichloromethane at −20°C produces the coupled product with 85% diastereomeric excess (de).

Kinetic Resolution in Dynamic Systems

Enantioselective terpolymerization catalysts, such as chiral bimetallic complexes, can resolve racemic epoxide mixtures during coupling. The PNAS-reported catalyst (S,S,S,S,S)-1b, when combined with bis(triphenylphosphine)iminium chloride (PPNCl), selectively reacts with the (S)-epoxide enantiomer, leaving the (R)-counterpart unreacted. This approach, though originally designed for polymer synthesis, can be adapted for small-molecule synthesis by halting the reaction at low conversion rates.

Industrial Production Techniques

Scalable synthesis requires balancing stereoselectivity with process efficiency.

Continuous Flow Microreactor Systems

Microreactors enhance heat and mass transfer, critical for exothermic epoxidation and coupling steps. A representative setup involves:

- Epoxidation Module : Sharpless conditions in a 0.5 mm ID PTFE reactor at 25°C, residence time 5 minutes.

- Coupling Module : BF₃·OEt₂-catalyzed ring-opening in a 1.0 mm ID glass reactor at −20°C, residence time 10 minutes.

This system achieves 92% yield and 88% de, outperforming batch reactors by 15–20%.

Crystallization-Induced Diastereomer Resolution

Crude product mixtures are treated with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. Differential solubility enables isolation of the desired (R,S)-diastereomer. For example, recrystallization from ethanol/water (4:1) enriches diastereomeric purity from 75% to 98%.

Analytical Characterization

Validating stereochemical and chemical purity requires multimodal analysis.

Table 1: Key Analytical Parameters and Methods

| Parameter | Method | Conditions/Standards |

|---|---|---|

| Enantiomeric Excess (ee) | Chiral HPLC | Chiralpak® AD-H, hexane/i-PrOH |

| Diastereomeric Excess (de) | Normal-phase HPLC | Silica column, ethyl acetate |

| Molecular Weight | High-Resolution ESI-MS | [M+Na]⁺ calibration |

| Epoxide Integrity | ¹H NMR (δ 3.1–3.4 ppm) | Coupling constants (J=4.5 Hz) |

Challenges and Optimization Strategies

Epoxide Ring Stability

The methyloxirane ring is prone to acid-catalyzed ring-opening. Stabilization strategies include:

- Additives : Triethylamine (1 equiv.) scavenges trace acids during storage.

- Temperature Control : Storage at −20°C reduces ring-opening kinetics by 40% compared to 4°C.

Byproduct Formation in Coupling

Competing amine acylation generates tert-butyl ((R)-4-methyl-1-acetyl-1-oxopentan-2-yl)carbamate. Mitigation involves:

- Stoichiometry : Limiting Boc₂O to 1.05 equiv. reduces acylation to <5%.

- Catalyst Screening : Zinc triflate (5 mol%) suppresses acylation while accelerating coupling.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (®-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate or osmium tetroxide.

Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides with a base such as pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (®-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a drug intermediate or a protective group in peptide synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl (®-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to engage in stereoselective interactions with enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Physical and Spectroscopic Properties

- Optical Rotation : [α]D²² = +62.1° (c = 0.7, CHCl₃) .

- NMR Data : ¹H NMR (500 MHz, CDCl₃) δ 4.85 (d, J = 8.9 Hz, 1H), 4.41–4.26 (m, 1H), 3.30 (d, J = 5.0 Hz, 1H), 2.90 (d, J = 5.0 Hz, 1H), 1.81–1.68 (m, 1H) .

- HRMS : Calculated [M+Na]⁺ = 294.1684, Experimental = 294.1685 .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of epoxyketone peptidomimetics designed for proteasome inhibition. Key analogues include:

Table 1: Structural and Physical Comparison of Epoxyketone Analogues

Key Research Findings

Stereochemical Impact on Bioactivity

The (R)-configuration of the epoxide moiety is critical for proteasome inhibition, as it facilitates covalent binding to the catalytic threonine residue in the 20S proteasome . Substitution at the C3 position (e.g., phenyl, fluorophenyl, pyridinyl) modulates solubility and target affinity. For example:

Thermal and Spectroscopic Trends

- Melting Points : Bulky aryl substituents (e.g., phenyl, pyridinyl) correlate with higher melting points (>100°C) compared to aliphatic analogues .

- NMR Shifts : The ¹H NMR signal for the epoxide protons (δ ~3.30 ppm) remains consistent across analogues, while carbamate NH protons vary with substituent electronegativity (δ 4.8–5.2 ppm) .

Biological Activity

Tert-butyl ((R)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, also known by its CAS number 247068-82-2, is a compound that has garnered attention for its utility in organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Boiling Point | 369.8 ± 37.0 °C |

| Flash Point | 177.5 °C |

| Storage Temperature | 2–8 °C |

Target of Action

this compound primarily functions as a protecting group for amines in organic synthesis. It forms a stable carbamate with the amine, preventing it from participating in undesired reactions during multi-step synthesis processes .

Biochemical Pathways

The compound is involved in various metabolic pathways, particularly in the synthesis of peptides where it serves as a protecting group. Its stability allows for selective reactions at other functional groups .

Enzyme Interactions

Research indicates that this compound interacts with enzymes such as epoxide hydrolases and carbamate-degrading enzymes. This interaction is critical for studying enzyme specificity and mechanisms .

Pharmacological Potential

The compound has shown potential as an enzyme inhibitor or prodrug in medicinal chemistry. It can be hydrolyzed in vivo to release active amines, which may have therapeutic effects .

Case Studies

-

Synthesis of Peptide Inhibitors

A study evaluated the use of this compound in synthesizing dipeptide-type inhibitors targeting SARS-CoV protease. The results demonstrated effective inhibition, highlighting its potential in antiviral drug development . -

Enzyme Specificity Studies

In laboratory settings, this compound was utilized to assess enzyme interactions, particularly focusing on its role as a substrate for epoxide hydrolases. The findings contributed to understanding how structural modifications influence enzyme activity .

Dosage Effects and Toxicology

Research indicates that the biological effects of this compound vary with dosage in animal models. Lower doses may exhibit minimal toxicity, while higher doses have been associated with adverse effects such as immunotoxicity and endocrine disruption .

Q & A

Q. How are synergistic analytical approaches used to address ambiguous data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.